molecular formula C11H15ClN2O B13611266 1-(2-Chloro-6-nitrobenzyl)piperazine

1-(2-Chloro-6-nitrobenzyl)piperazine

Cat. No.: B13611266
M. Wt: 226.70 g/mol
InChI Key: ORTBISNMVLPQGL-UHFFFAOYSA-N
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Description

3-chloro-2-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with a chlorine atom at the third position and a piperazine moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 3-chloro-2-hydroxybenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 3-chloro-2-[(piperazin-1-yl)methyl]phenol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents such as toluene or dichloromethane can aid in the extraction and purification of the product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Various substituted phenols

Scientific Research Applications

3-chloro-2-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-chloro-2-[(piperazin-1-yl)methyl]phenol involves its interaction with biological targets such as enzymes and receptors. The piperazine moiety can interact with neurotransmitter receptors, while the phenol group can participate in hydrogen bonding and other interactions with proteins. These interactions can modulate the activity of the target proteins and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-[(piperazin-1-yl)methyl]benzothiazole
  • 3-chloro-2-[(piperazin-1-yl)methyl]benzimidazole
  • 3-chloro-2-[(piperazin-1-yl)methyl]indole

Uniqueness

3-chloro-2-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both a phenol group and a piperazine moiety. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-chloro-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(15)9(10)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2

InChI Key

ORTBISNMVLPQGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)O

Origin of Product

United States

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